
2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and evaluation of related compounds to 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide have shown a range of biological activities. These activities include anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, as well as potent anti-cancer properties against various cancer cell lines, including lung, breast, and CNS cancers. The compounds exhibit selective affinity and high in vitro potency for peripheral benzodiazepine receptors (PBRs), differentiating their potential use in neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008; Menozzi et al., 1992; Hammam et al., 2005).
Antimicrobial Activity
A series of compounds related to this compound have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain derivatives exhibit strong antimicrobial activity against a panel of Gram-positive, Gram-negative bacteria, and fungi, demonstrating their potential as leads for the development of new antimicrobial agents (Ghorab et al., 2017).
Neuroinflammation Imaging
Fluorine-18 labelled derivatives have been developed for imaging the translocator protein (18 kDa) with PET, aiding in the study of neuroinflammatory disorders. These compounds have demonstrated high affinity and selectivity for TSPO, showing potential for in vivo imaging of neuroinflammation in diseases such as Alzheimer's (Dollé et al., 2008; Golla et al., 2015).
Synthetic Methodologies
Research on compounds with similar structures has led to the development of various synthetic methodologies, including those for the synthesis of pyrazole and pyrazolone derivatives, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of bioactive molecules (Khalifa & Abdelbaky, 2008; Kariuki et al., 2021).
Agronomic Utility
Compounds from this chemical class have also been studied for their potential agronomic utility, showing phytotoxic and antimicrobial properties that could be beneficial in agricultural applications. These studies highlight the multifaceted applications of these compounds beyond their medicinal properties (Macias et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)24-13-12-23(19(26)20(24)27)14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGOSUZYPWIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)
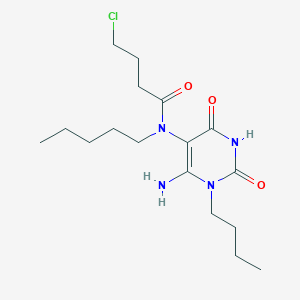

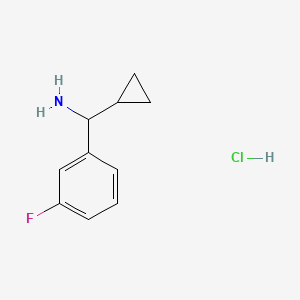
![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)


![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)
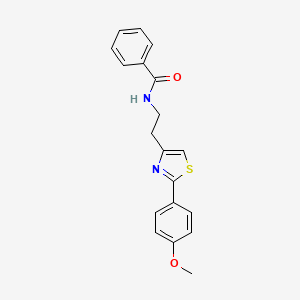
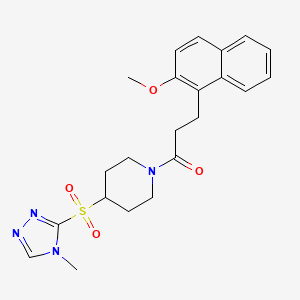
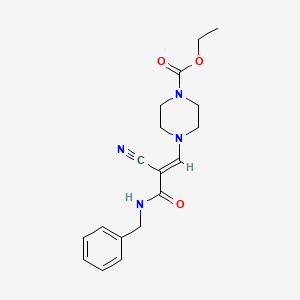


![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)